Methyl 6-(diethylamino)-5-methylnicotinate
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Overview
Description
Methyl 6-(diethylamino)-5-methylnicotinate: is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group attached to the nicotinic acid structure, along with a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(diethylamino)-5-methylnicotinate typically involves the esterification of nicotinic acid derivatives. One common method involves the reaction of 6-(diethylamino)-5-methylnicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(diethylamino)-5-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 6-(diethylamino)-5-methylnicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and its role as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent or in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 6-(diethylamino)-5-methylnicotinate involves its interaction with specific molecular targets. The diethylamino group allows the compound to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the compound may influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: Similar in structure but lacks the diethylamino group.
Ethyl nicotinate: Another ester derivative of nicotinic acid with an ethyl group instead of a methyl group.
Nicotinamide: A derivative of nicotinic acid with an amide group instead of an ester.
Uniqueness
Methyl 6-(diethylamino)-5-methylnicotinate is unique due to the presence of both the diethylamino and methyl ester groups. This combination of functional groups provides distinct chemical properties and potential biological activities that are not observed in other similar compounds.
Properties
Molecular Formula |
C12H18N2O2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
methyl 6-(diethylamino)-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H18N2O2/c1-5-14(6-2)11-9(3)7-10(8-13-11)12(15)16-4/h7-8H,5-6H2,1-4H3 |
InChI Key |
WKUNVCYEOYHMTM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1C)C(=O)OC |
Origin of Product |
United States |
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